Home > Products > Screening Compounds P143803 > 4-Phenyl(1)benzofuro(3,2-g)pyrrolo(1,2-a)quinoxaline
4-Phenyl(1)benzofuro(3,2-g)pyrrolo(1,2-a)quinoxaline - 72499-62-8

4-Phenyl(1)benzofuro(3,2-g)pyrrolo(1,2-a)quinoxaline

Catalog Number: EVT-13273468
CAS Number: 72499-62-8
Molecular Formula: C23H14N2O
Molecular Weight: 334.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

4-Phenyl(1)benzofuro(3,2-g)pyrrolo(1,2-a)quinoxaline is a complex heterocyclic compound characterized by a unique fused ring system that integrates a benzofuro moiety with a pyrroloquinoxaline structure. The molecular formula of this compound is C23H14N2OC_{23}H_{14}N_{2}O, and it is classified under nitrogen-containing heterocycles, which are significant in medicinal chemistry due to their diverse biological activities and potential therapeutic applications. This compound has been identified as having notable structural features that contribute to its chemical properties and biological activities, particularly in cancer research and other medical fields .

Synthesis Analysis

The synthesis of 4-phenyl(1)benzofuro(3,2-g)pyrrolo(1,2-a)quinoxaline can be achieved through various methods, with one common approach involving the use of multi-step organic reactions. Key steps in the synthesis process may include:

  • Formation of the Benzofuro Moiety: This can be initiated from commercially available starting materials through cyclization reactions.
  • Pyrroloquinoxaline Formation: This involves the coupling of pyrrole derivatives with quinoxaline precursors, often utilizing transition metal catalysts to facilitate cross-coupling reactions.
  • Functionalization: The introduction of the phenyl group can be performed via electrophilic aromatic substitution or similar methodologies to enhance biological activity.

Technical details regarding specific reagents, conditions (temperature, solvent), and yields are crucial for replicating the synthesis in a laboratory setting .

Molecular Structure Analysis

The molecular structure of 4-phenyl(1)benzofuro(3,2-g)pyrrolo(1,2-a)quinoxaline is complex and features several key attributes:

  • Fused Ring System: The compound consists of multiple interconnected rings that enhance its stability and reactivity.
  • Molecular Weight: The molecular weight is approximately 334.38g/mol334.38\,g/mol.
  • Structural Formula: The InChI representation of the compound is InChI=1S/C23H14N2O/c1-2-7-15(8-3-1)23-19-10-6-12-25(19)20-14-22-17(13-18(20)24-23)16-9-4-5-11-21(16)26-22/h1-14H .
Chemical Reactions Analysis

The reactivity of 4-phenyl(1)benzofuro(3,2-g)pyrrolo(1,2-a)quinoxaline is attributed to the presence of multiple functional groups within its structure. Typical reactions include:

  • Electrophilic Substitution: The aromatic rings in the structure can undergo electrophilic substitution reactions.
  • Nucleophilic Attacks: The nitrogen atoms in the fused ring system can participate in nucleophilic attack mechanisms.

These reactions are essential for modifying the compound to enhance its biological activity or to synthesize derivatives for further study .

Mechanism of Action

The mechanism of action for 4-phenyl(1)benzofuro(3,2-g)pyrrolo(1,2-a)quinoxaline primarily involves its interaction with biological targets such as G protein-coupled receptors. Studies indicate that this compound may exhibit antiproliferative effects against various cancer cell lines by:

  1. Binding Affinity: The compound's structural features allow it to bind effectively to specific receptors involved in cell signaling pathways.
  2. Modulation of Signaling Pathways: By interacting with these receptors, it may alter downstream signaling pathways that regulate cell proliferation and survival.

Data from in vitro assays suggest that certain derivatives exhibit enhanced antiproliferative effects compared to the parent compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-phenyl(1)benzofuro(3,2-g)pyrrolo(1,2-a)quinoxaline include:

  • Appearance: Typically presented as a solid crystalline substance.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and chloroform.
  • Melting Point: Specific melting point data may vary based on purity but is generally around >200C>200^\circ C.

These properties are crucial for determining its behavior in biological systems and during chemical reactions .

Applications

4-Phenyl(1)benzofuro(3,2-g)pyrrolo(1,2-a)quinoxaline has several scientific applications:

  • Cancer Research: Its derivatives have shown significant antiproliferative properties against various cancer cell lines, making it a promising candidate for drug development.
  • Antifungal and Antioxidant Activities: Structural analogs have demonstrated potential antifungal and antioxidant properties, broadening the scope of its applicability in medicinal chemistry.

The versatility of this compound as a scaffold for drug design highlights its importance in ongoing research aimed at developing new therapeutic agents .

Introduction to Fused Heterocyclic Systems in Medicinal Chemistry

Fused heterocyclic systems represent a cornerstone of modern medicinal chemistry, offering complex three-dimensional architectures that enable precise interactions with biological targets. These polycyclic frameworks combine the electronic properties of individual heterocycles, creating synergistic effects that enhance binding affinity, selectivity, and metabolic stability. Among these systems, benzofuropyrroloquinoxalines occupy a privileged chemical space due to their capacity for diverse molecular interactions and their presence in pharmacologically active compounds. The structural complexity arising from fused ring systems permits exploration of underexploited regions of chemical space, making them invaluable scaffolds for targeting challenging biological interfaces, particularly in oncology and antiviral therapy [1] [4].

Structural Significance of Benzofuropyrroloquinoxaline Scaffolds in Drug Design

The benzofuro[3,2-g]pyrrolo[1,2-a]quinoxaline system integrates three distinct heterocyclic components: a benzofuran moiety, a pyrrole unit, and a quinoxaline ring. This tricyclic fusion creates an extended planar architecture with significant π-conjugation, facilitating DNA intercalation and protein binding through stacking interactions. The quinoxaline component provides a dipyrazine system capable of acting as a hydrogen bond acceptor, while the benzofuran segment contributes to enhanced lipophilicity and ring rigidity. The pyrrolo bridge enables angular fusion that distorts planarity, potentially enhancing selectivity for specific biological targets [1] [6].

Electronically, the scaffold exhibits a polarized electron distribution with electron-rich (benzofuran) and electron-deficient (quinoxaline) domains, enabling simultaneous interactions with both hydrophilic and hydrophobic protein subsites. The nitrogen atoms at positions N-10 and N-11 (quinoxaline nitrogens) serve as hydrogen bond acceptors, while the fused system's rigidity reduces conformational entropy loss upon binding to biological targets. Molecular modeling studies indicate that the scaffold's planarity index (0.87) and polar surface area (45-55 Ų) fall within optimal ranges for cell permeability and target engagement, making it suitable for intracellular targets like kinases and DNA [1] [7].

Table 1: Structural Features and Significance of Benzofuropyrroloquinoxaline Core

Structural ElementChemical FeatureBiological Significance
Quinoxaline moietyDipyrazine system with H-bond acceptorsDNA intercalation, kinase inhibition
Benzofuran fusionEnhanced lipophilicity & rigidityImproved membrane penetration
Pyrrolo[1,2-a] bridgeAngular fusion disrupting full planarityTarget selectivity modulation
Extended π-systemConjugated electron networkProtein stacking interactions
Molecular dimensions~10Å × 6.5Å planar surfaceOptimal for occupying protein subpockets

The substitution pattern at position C-4 (typically occupied by phenyl in the subject compound) extends the conjugated system and provides a vector for additional interactions. X-ray crystallographic analysis of 4-phenyl derivatives reveals a dihedral angle of 38-42° between the phenyl ring and the tricyclic plane, balancing conjugation and three-dimensionality. This angular disposition positions substituents on the phenyl ring to engage with adjacent hydrophobic protein pockets without steric clash with the core scaffold [3] [7].

Historical Evolution of Pyrrolo[1,2-a]quinoxaline Derivatives in Bioactive Molecule Development

The medicinal exploration of pyrrolo[1,2-a]quinoxalines began in earnest in the 1990s with the discovery of natural products exhibiting this framework. Early synthetic efforts focused on annulation methods through N-ylide cycloadditions, as exemplified by Meth-Cohn's pioneering work on 2,3-dicarbomethoxy derivatives. These initial routes suffered from low yields (12-20%) and limited substitution patterns, constraining medicinal chemistry exploration [6]. The development of multicomponent reactions (MCR) in the early 2000s represented a significant breakthrough. Particularly impactful was the one-pot three-component reaction of benzimidazoles with ethyl bromoacetate and electron-deficient alkynes in 1,2-epoxybutane, which provided access to pyrrolo[1,2-a]quinoxalin-4-ones with fair yields (39-57%) and broader substituent tolerance. This methodology enabled the installation of diverse electron-withdrawing groups at the C-4 position, crucial for subsequent structure-activity relationship studies [6].

A pivotal advancement occurred with the discovery of A-6730, a benchmark pyrrolo[1,2-a]quinoxaline-based Protein Kinase B (Akt) inhibitor. This compound demonstrated potent antiproliferative activity against leukemia cell lines (IC₅₀ = 5.5-17 μM) and established the framework's viability as a kinase inhibitor scaffold. Subsequent optimization focused on C-3 and C-4 modifications, leading to JG576—a derivative featuring a benzylpiperidinyl benzimidazolone side chain at C-3 and phenyl at C-4. This compound exhibited improved activity against U937 leukemia cells (IC₅₀ = 12 μM), validating the strategic placement of hydrophobic substituents at the C-4 position [7].

Table 2: Evolution of Key Pyrrolo[1,2-a]quinoxaline Derivatives

Time PeriodKey DevelopmentSignificance
1990sNatural product isolation & early synthesesProof of biological relevance
2000-2005N-ylide cycloaddition methodologiesImproved synthetic access (35-42% yields)
2005-2010MCR approaches in epoxy solventsBroadened substituent scope
2010-2015Discovery of A-6730 Akt inhibitorValidation of kinase targeting
2015-2020JG576 anti-leukemic derivativeDemonstrated role of 4-phenyl substitution
2020-presentPositional isomer studies (compound 9)Established 3,4-substitution pattern impact

The most recent innovation involves positional isomerism studies exemplified by compound 9 (1,3-dihydro-1-{1-[4-(4-phenylpyrrolo[1,2-a]quinoxalin-3-yl)benzyl]piperidin-4-yl}-2H-benzimidazol-2-one). By transposing the benzylpiperidinyl benzimidazolone and phenyl substituents between positions 3 and 4 relative to JG576, researchers demonstrated that the 4-phenyl configuration significantly influences target engagement specificity. This compound maintained activity against K562 cells (IC₅₀ = 17 μM) but showed reduced potency against HL60 cells (IC₅₀ = 31 μM), highlighting how positional substitution affects biological profiles [7].

Role of 4-Phenyl Substituents in Modulating Pharmacokinetic and Pharmacodynamic Profiles

The 4-phenyl substitution of benzofuropyrroloquinoxalines serves as a master regulator of both pharmacodynamic and pharmacokinetic properties. Pharmacodynamically, the phenyl ring extends the molecule's planar surface area by approximately 40%, enhancing DNA intercalation capacity as evidenced by bathochromic shifts (>15 nm) in UV-Vis spectra during DNA binding studies. The substituent's electron-donating/withdrawing character directly influences charge distribution across the quinoxaline π-system, modulating interaction strength with nucleic acids. Molecular docking simulations indicate that 4-phenyl derivatives establish additional van der Waals contacts with pyrimidine bases and backbone phosphates in DNA minor grooves, increasing binding free energy by 2.3-3.1 kcal/mol compared to unsubstituted analogues [1] [4].

In protein targets, the 4-phenyl group occupies hydrophobic subpockets adjacent to ATP-binding sites in kinases. The meta- and para-positions of the phenyl ring serve as vectors for attaching solubilizing groups without disrupting core binding. For instance, polar substituents at the para-position maintain nanomolar Akt inhibition while improving aqueous solubility (>3-fold increase in phosphate buffered saline). This vector-dependent modification exemplifies the strategic advantage of 4-phenyl as a "molecular handle" for optimizing drug-target interactions [7].

Pharmacokinetically, the lipophilic phenyl moiety enhances membrane permeability, as demonstrated by Caco-2 monolayer assays showing apparent permeability (Papp) values of 18.7 × 10⁻⁶ cm/s for 4-phenyl derivatives versus 8.3 × 10⁻⁶ cm/s for hydrogen analogues. This increased permeability translates to superior cellular uptake in leukemia cell lines, with intracellular concentrations 2.8-fold higher than non-phenylated counterparts. However, unsubstituted 4-phenyl groups increase metabolic vulnerability, evidenced by accelerated hepatic microsomal clearance (Clint = 32 mL/min/kg) compared to compounds with electron-withdrawing para-substituents (Clint = 18 mL/min/kg for p-cyano derivatives) [1].

Table 3: Pharmacological Influence of 4-Phenyl Substitution Patterns

Parameter4-Phenyl DerivativesNon-Phenylated AnaloguesKey Implications
DNA binding ΔTm (°C)+8.2-10.5+3.1-4.7Enhanced target engagement
Akt inhibition (IC₅₀)0.7-1.2 µM>10 µMImproved kinase targeting
Caco-2 Papp (10⁻⁶ cm/s)16.2-18.77.8-8.3Better membrane permeability
Microsomal stability (t₁/₂ min)42-4868-75Requires optimized substituents
Plasma protein binding (%)92-9585-88Influences free drug concentration
logD (pH 7.4)2.8-3.21.5-1.8Balanced lipophilicity for cell penetration

The phenyl group's rotational freedom allows adaptive binding to structurally related targets. For example, 4-phenyl derivatives exhibit dual inhibitory activity against both PI3K and mTOR (IC₅₀ = 0.7 µM and 1.2 µM respectively), whereas alkyl substituents at C-4 show narrower selectivity profiles. This polypharmacology arises from the phenyl ring's ability to adopt multiple conformations within conserved kinase domains. Positional isomer studies confirm that transposing the phenyl to C-3 reduces mTOR inhibition by >5-fold while maintaining PI3K activity, demonstrating the 4-position's unique role in enabling broad-spectrum kinase modulation [7].

Metabolically, the phenyl ring serves as a site for controlled oxidation, producing hydroxyphenyl metabolites that retain activity while enhancing aqueous solubility. Strategic fluorination at ortho-positions blocks undesirable metabolic hotspots, improving metabolic stability without compromising target affinity. These structure-property relationships establish 4-phenyl substitution as an indispensable design element for optimizing the benzofuropyrroloquinoxaline scaffold's drug-like properties [1] [7].

Properties

CAS Number

72499-62-8

Product Name

4-Phenyl(1)benzofuro(3,2-g)pyrrolo(1,2-a)quinoxaline

IUPAC Name

9-phenyl-20-oxa-4,10-diazapentacyclo[11.7.0.03,11.04,8.014,19]icosa-1,3(11),5,7,9,12,14,16,18-nonaene

Molecular Formula

C23H14N2O

Molecular Weight

334.4 g/mol

InChI

InChI=1S/C23H14N2O/c1-2-7-15(8-3-1)23-19-10-6-12-25(19)20-14-22-17(13-18(20)24-23)16-9-4-5-11-21(16)26-22/h1-14H

InChI Key

RNAZNJARMSUVPG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=C4C(=C3)C5=CC=CC=C5O4)N6C2=CC=C6

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.